molecular formula C6H6N4 B3086519 Imidazo[1,2-a]pyrazin-6-amine CAS No. 1159818-69-5

Imidazo[1,2-a]pyrazin-6-amine

Cat. No.: B3086519
CAS No.: 1159818-69-5
M. Wt: 134.14 g/mol
InChI Key: UMJRHBACOXVNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrazin-6-amine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrazin-6-amine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method involves the iodine-catalyzed synthesis via a one-pot three-component condensation reaction. This method uses tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine at room temperature to yield imidazo[1,2-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable multicomponent reactions due to their atom economy and simplicity. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidants.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyrazine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antimicrobial activities .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJRHBACOXVNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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